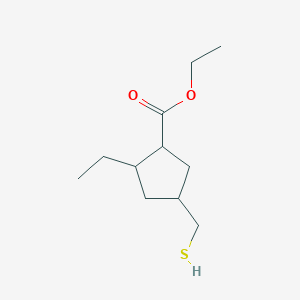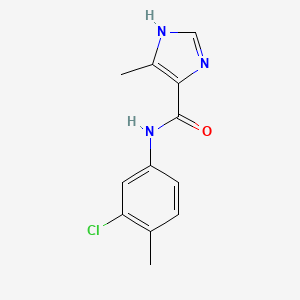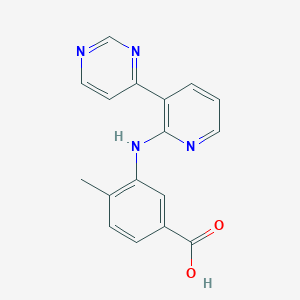
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid
概要
説明
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a pyrimidinyl-pyridinylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinyl-Pyridinyl Intermediate: This can be achieved through a condensation reaction between a pyrimidine derivative and a pyridine derivative under acidic or basic conditions.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidinyl or pyridinyl rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated derivatives.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid derivatives: Compounds with similar structures but different substituents.
Other Pyrimidinyl-Pyridinyl Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
870221-16-2 |
|---|---|
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC名 |
4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N4O2/c1-11-4-5-12(17(22)23)9-15(11)21-16-13(3-2-7-19-16)14-6-8-18-10-20-14/h2-10H,1H3,(H,19,21)(H,22,23) |
InChIキー |
ZUUFSYFYFQUKBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=C(C=CC=N2)C3=NC=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8318016.png)

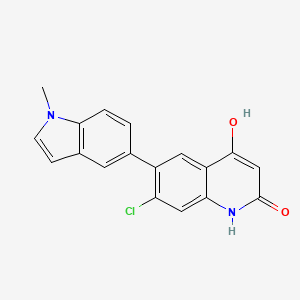

![2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)

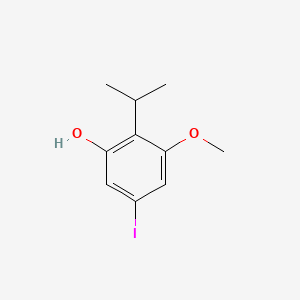
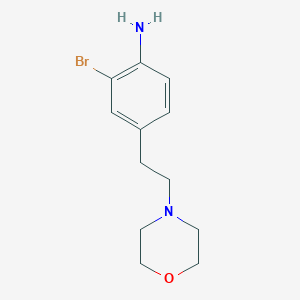
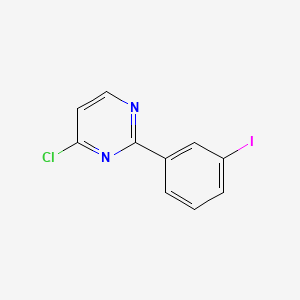
![7-trifluoromethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine](/img/structure/B8318119.png)
